![molecular formula C15H10BrNO3 B2397062 2-Bromo-4-cyano-6-methoxyphenyl benzoate CAS No. 700858-32-8](/img/structure/B2397062.png)
2-Bromo-4-cyano-6-methoxyphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyano-6-methoxyphenyl benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoate, which is a common organic compound used in various industries. The unique properties of this compound make it an attractive candidate for scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyano-6-methoxyphenyl benzoate involves its ability to react with ROS, resulting in the formation of a highly fluorescent compound. The fluorescence of this compound can be detected using various imaging techniques, allowing for the visualization of ROS in living cells. The unique properties of this compound, including its high sensitivity and selectivity for ROS, make it an attractive candidate for use as a fluorescent probe in various biological systems.
Biochemical and Physiological Effects
The use of this compound as a fluorescent probe has provided valuable insights into the biochemical and physiological effects of ROS in various biological systems. For example, studies have shown that the overproduction of ROS can lead to oxidative stress and cellular damage, which is implicated in the development of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The use of this compound as a fluorescent probe has allowed for the real-time detection of ROS in living cells, providing valuable insights into the role of these molecules in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a fluorescent probe is its high sensitivity and selectivity for ROS. This allows for the real-time detection of these molecules in living cells, providing valuable insights into their role in various biological processes. However, there are also some limitations to its use. For example, the fluorescence of this compound can be affected by various factors such as pH, temperature, and the presence of other molecules. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other molecules in biological systems. For example, there is growing interest in the development of fluorescent probes for the detection of reactive nitrogen species (RNS), which are also implicated in various physiological processes. Another potential future direction is the use of this compound as a tool for the development of new therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Overall, the unique properties of this compound make it an attractive candidate for further research in various areas of science.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties, including its high sensitivity and selectivity for ROS, make it an attractive candidate for use as a fluorescent probe in various biological systems. The use of this compound as a tool for the detection of ROS has provided valuable insights into the role of these molecules in various physiological processes, and there is growing interest in its potential applications in the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate involves several steps. The first step involves the reaction of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, 2-bromo-4-cyano-6-methoxyphenyl benzoyl chloride. The final step involves the reaction of this intermediate compound with a base such as sodium hydroxide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyano-6-methoxyphenyl benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, but their overproduction can lead to oxidative stress and cellular damage. The use of this compound as a fluorescent probe allows for the real-time detection of ROS in living cells, providing valuable insights into the role of these molecules in various biological processes.
Eigenschaften
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBUPASLLLEHCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.